2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde
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Overview
Description
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde is an organic compound with the molecular formula C9H14O2 It features a tetrahydropyran ring substituted with a cyclopropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a hydroxy olefin, using a catalyst like platinum or lanthanide triflates . The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents . The aldehyde group is typically introduced through oxidation reactions, using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .
Industrial Production Methods
Industrial production methods for 2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness, possibly using continuous flow reactors and advanced catalytic systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde can undergo various chemical reactions, including:
Substitution: The cyclopropyl group can participate in substitution reactions, often under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, DMP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic catalysts, diazomethane, Simmons-Smith reagents.
Major Products
Oxidation: 2-Cyclopropyltetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 2-Cyclopropyltetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its aldehyde and cyclopropyl functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Cyclopropyltetrahydro-2H-pyran-4-carbaldehyde can be compared with other similar compounds, such as:
Tetrahydropyran: A simpler analog without the cyclopropyl and aldehyde groups.
2-Cyclopropyltetrahydro-2H-pyran: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-Cyclopropyltetrahydro-2H-pyran-4-carboxylic acid: An oxidized form of the compound with different chemical properties.
Properties
CAS No. |
1884203-52-4 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-cyclopropyloxane-4-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h6-9H,1-5H2 |
InChI Key |
SSMAOQKRZDLYFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(CCO2)C=O |
Origin of Product |
United States |
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